3-{[4-(ETHANESULFONYL)-2-NITROPHENYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE
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Overview
Description
3-{[4-(ETHANESULFONYL)-2-NITROPHENYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
The synthesis of 3-{[4-(ETHANESULFONYL)-2-NITROPHENYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE typically involves multi-step synthetic routes. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be further reacted with 4-(ethanesulfonyl)-2-nitrophenyl chloride under appropriate conditions to form the target compound. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
3-{[4-(ETHANESULFONYL)-2-NITROPHENYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under suitable conditions.
Condensation: It can react with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemistry: It can be used in the development of new pesticides and herbicides.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of novel materials with specific properties.
Corrosion Inhibition: It has been studied for its effectiveness as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 3-{[4-(ETHANESULFONYL)-2-NITROPHENYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE involves its interaction with biological targets through hydrogen-bonding and dipole interactions. The triazole ring can act as a pharmacophore, binding to specific enzymes or receptors in the body. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
4-Methyl-4H-1,2,4-triazole-3-thiol: Known for its use as a corrosion inhibitor.
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole: Investigated as a potential 11β-hydroxysteroid dehydrogenase type 1 inhibitor.
1,2,3-Triazole derivatives: Widely studied for their diverse biological activities.
The uniqueness of 3-{[4-(ETHANESULFONYL)-2-NITROPHENYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Properties
Molecular Formula |
C11H12N4O4S2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(4-ethylsulfonyl-2-nitrophenyl)sulfanyl-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C11H12N4O4S2/c1-3-21(18,19)8-4-5-10(9(6-8)15(16)17)20-11-13-12-7-14(11)2/h4-7H,3H2,1-2H3 |
InChI Key |
HIKQHKVDDXOZHS-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)SC2=NN=CN2C)[N+](=O)[O-] |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)SC2=NN=CN2C)[N+](=O)[O-] |
solubility |
40.9 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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